2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one

Antiviral Herpes simplex virus type 2 Acyloin natural products

2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one (CAS 132992-54-2), also designated hydroxysattabacin or 4-hydroxysattabacin, is an acyloin-class natural product (C13H18O3; MW 222.28 g/mol) originally isolated from Bacillus sp. strain B-60 and classified within the sattabacin/sattazolin family of microbial secondary metabolites.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 132992-54-2
Cat. No. B145320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
CAS132992-54-2
Synonyms2-hydroxy-1-(4-hydroxyphenyl)-5-methyl-3-hexanone
hydroxysattabacin
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(CC1=CC=C(C=C1)O)O
InChIInChI=1S/C13H18O3/c1-9(2)7-12(15)13(16)8-10-3-5-11(14)6-4-10/h3-6,9,13-14,16H,7-8H2,1-2H3
InChIKeyIHPFAGHGAJFPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one (CAS 132992-54-2): Sourcing, Class Identity, and Baseline Characteristics


2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one (CAS 132992-54-2), also designated hydroxysattabacin or 4-hydroxysattabacin, is an acyloin-class natural product (C13H18O3; MW 222.28 g/mol) originally isolated from Bacillus sp. strain B-60 and classified within the sattabacin/sattazolin family of microbial secondary metabolites [1]. The compound bears a distinctive α-hydroxy ketone core with a para-hydroxylated phenyl substituent, structurally distinguishing it from the parent compound sattabacin which lacks the aromatic hydroxyl group [1]. First reported in 1995 alongside three structurally related congeners, 4-hydroxysattabacin has garnered continuing research interest across antiviral, anti-melanogenic, and antibacterial domains [1][2][3]. Its procurement value for research and industrial screening programs lies in its multi-target biological profile, well-defined absolute stereochemistry established through asymmetric total synthesis, and the availability of a concise, protecting-group-free synthetic route that enables analog generation [4].

Why Generic Substitution Fails for 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one: Structural Determinants of Differential Bioactivity


Substituting 4-hydroxysattabacin with its des-hydroxy analog sattabacin or other in-class acyloins introduces functionally consequential changes in potency, selectivity, and target profile that cannot be compensated by simple concentration adjustment. The para-hydroxyl substituent on the aromatic ring is not a passive structural feature; it directly modulates antiviral potency against herpes simplex viruses and fundamentally redirects biological activity into domains—such as melanogenesis inhibition in murine and human melanoma models—that are entirely absent or unreported for the non-hydroxylated parent [1][2]. Within the sattabacin/sattazolin family, methylation at the 2′-position (as in methylsattazolin) simultaneously reduces both antiviral activity and cytotoxicity, illustrating that even minor structural perturbations produce non-linear pharmacodynamic shifts [1]. Consequently, procurement specifications that treat these acyloins as interchangeable risk selecting a compound with a materially different efficacy, toxicity, and target-engagement profile than the one validated in the experimental system of interest [1].

Quantitative Differentiation Evidence for 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one: Head-to-Head Data Against Closest Analogs


Head-to-Head Anti-HSV-2 Potency: 4-Hydroxysattabacin vs. Sattabacin in VERO Cell Monolayers

In the original comparative isolation study that simultaneously evaluated all four sattabacin/sattazolin congeners under identical assay conditions, 4-hydroxysattabacin (compound 2) exhibited the highest anti-HSV-2 potency among the series, achieving an ID50 of 0.08 μg/mL against HSV-2 in VERO cell monolayers [1]. The parent compound sattabacin (compound 1), which lacks the para-hydroxyl group, showed quantitatively lower anti-HSV-2 activity within the same assay, while sattazolin (compound 3) and methylsattazolin (compound 4) demonstrated still weaker or negligible anti-HSV-2 effects [1]. The structure–activity relationship explicitly attributes this potency enhancement to the presence of the aromatic hydroxyl substituent [1].

Antiviral Herpes simplex virus type 2 Acyloin natural products

Anti-HSV-1 Cross-Activity: 4-Hydroxysattabacin Dual-Serotype Coverage vs. Narrow-Spectrum Congeners

4-Hydroxysattabacin demonstrated dual-serotype anti-herpes activity, inhibiting HSV-1 with an ID50 of 0.3 μg/mL in addition to its more potent HSV-2 activity (ID50 = 0.08 μg/mL), both measured in VERO cell monolayers using the [³H]leucine incorporation assay [1]. By contrast, sattazolin (compound 3) exhibited a mechanistically distinct profile—selective inhibition of protein synthesis restricted to herpesvirus-infected cells—rather than broad virustatic activity against both HSV-1 and HSV-2 [1]. Methylsattazolin (compound 4) showed further diminished antiviral activity attributable to 2′-O-methylation [1]. This spectrum-of-activity divergence means that 4-hydroxysattabacin is the only congener in this family with experimentally confirmed, quantitatively characterized dual HSV-1/HSV-2 virustatic activity in the same assay system [1].

Antiviral Herpes simplex virus type 1 Broad-spectrum acyloins

Cytotoxicity and Apparent Selectivity: MTD50 Comparison Between 4-Hydroxysattabacin and Sattabacin in VERO Cells

Cytotoxicity evaluation in VERO cell monolayers via [³H]leucine incorporation revealed a stark differential between the two sattabacin analogs: 4-hydroxysattabacin (compound 2) exhibited an MTD50 of 0.8 μg/mL, whereas sattabacin (compound 1) showed an MTD50 of 20 μg/mL—approximately a 25-fold lower cytotoxic potency for the des-hydroxy analog [1]. Paired with the anti-HSV-2 ID50 values, these data yield an approximate in vitro selectivity ratio (MTD50/ID50) of 10 for 4-hydroxysattabacin against HSV-2. The substantially higher cytotoxicity of 4-hydroxysattabacin relative to sattabacin is mechanistically linked to the same para-hydroxyl substituent that confers its potency advantage, representing a structure-driven potency–toxicity trade-off that must be explicitly accounted for in experimental design [1].

Cytotoxicity Selectivity index VERO cell monolayer

Anti-Melanogenic Activity in B16F10 Murine Melanoma Cells: A Biological Domain Unique to 4-Hydroxysattabacin Within the Sattabacin Family

(-)-4-Hydroxysattabacin, isolated via bioactivity-guided fractionation from a marine-derived Bacillus sp., decreased melanin contents in a dose-dependent manner in α-MSH-stimulated B16F10 murine melanoma cells [1]. The anti-melanogenic effect was mechanistically linked to transcriptional down-regulation of key melanogenic genes—tyrosinase, TRP-1, and TRP-2—without direct enzymatic inhibition of tyrosinase catalytic activity [1]. The anti-pigmentary efficacy was further validated in a pigmented 3D human epidermal skin model (Melanoderm™), where (-)-4-hydroxysattabacin treatment produced visible whitening and regression of melanocyte activation [1]. No comparable anti-melanogenic activity has been reported for sattabacin, sattazolin, or methylsattazolin in the peer-reviewed literature, establishing melanogenesis inhibition as a biological domain selectively accessible to the 4-hydroxylated congener [1].

Melanogenesis inhibition B16F10 melanoma Skin pigmentation

Antibacterial Activity Against Bacillus subtilis: Expanding the Bioactivity Repertoire Beyond the Sattabacin Family Baseline

4-Hydroxysattabacin isolated from the gut microbiota strain Aneurinibacillus aneurinilyticus demonstrated substantial antibacterial activity against Bacillus subtilis (Gram-positive model organism) in disk-diffusion assays, following structural elucidation by HPLC, HR-MS, LC-MS, and NMR [1]. This finding is significant because the original sattabacin/sattazolin isolation paper reported antiviral activity exclusively against HSV-1 and HSV-2, with no antibacterial screening data disclosed for any congener [2]. The isolation of bioactive 4-hydroxysattabacin from a phylogenetically distinct source organism (Aneurinibacillus aneurinilyticus vs. the original Bacillus sp. B-60) further demonstrates that this specific acyloin is produced across multiple bacterial taxa, enhancing supply-chain optionality for sourcing [1].

Antibacterial Bacillus subtilis Gut microbiota

Synthetic Tractability and Absolute Stereochemical Control: Enabling Analog Generation for SAR Programs

The first asymmetric total syntheses of (+)-sattabacin and (+)-4-hydroxysattabacin were achieved via a concise, protecting-group-free route that unambiguously assigned the absolute configuration of both natural products and was explicitly designed to be amenable to structural analog preparation [1]. Unlike fermentation-based isolation, which yields limited quantities constrained by the producing organism's biosynthetic machinery, this synthetic route enables systematic variation of the aromatic substituent, α-hydroxy ketone stereochemistry, and alkyl side chain, directly supporting structure–activity relationship (SAR) studies that require multiple analogs [1]. The protecting-group-free nature of the synthesis reduces step count and improves atom economy relative to conventional approaches, enhancing the practical feasibility of producing 4-hydroxysattabacin and its derivatives at research-scale quantities [1].

Asymmetric total synthesis Protecting-group-free Absolute configuration

Best-Fit Application Scenarios for 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one: Evidence-Driven Procurement Guidance


Anti-HSV-2 Lead Discovery and Hit-to-Lead Optimization Programs Requiring Sub-μg/mL Potency

4-Hydroxysattabacin, with an experimentally determined ID50 of 0.08 μg/mL against HSV-2 in VERO cells, is the most potent anti-HSV-2 congener within the sattabacin/sattazolin family [1]. Medicinal chemistry programs targeting HSV-2 should prioritize this compound as the starting scaffold for SAR exploration, leveraging the established asymmetric synthetic route to generate analogs while monitoring the cytotoxicity trade-off (MTD50 = 0.8 μg/mL) that accompanies the potency gain conferred by the para-hydroxyl group [1][4]. Sattabacin (MTD50 = 20 μg/mL) may serve as a lower-cytotoxicity control compound in the same assay cascade, but should not replace 4-hydroxysattabacin as the primary hit [1].

Cosmetic and Dermatological Melanogenesis Inhibition Screening Cascades

(-)-4-Hydroxysattabacin is the only member of the sattabacin family with validated anti-melanogenic activity, demonstrated through dose-dependent melanin reduction in B16F10 murine melanoma cells, transcriptional suppression of tyrosinase/TRP-1/TRP-2, and whitening efficacy in a 3D human epidermal skin model (Melanoderm™) [2]. Cosmetic active-ingredient discovery programs evaluating skin-lightening or anti-hyperpigmentation candidates should procure (-)-4-hydroxysattabacin specifically; the non-hydroxylated analog sattabacin has no documented melanogenesis activity and would be inappropriate as a positive control or screening hit in this indication space [2].

Gram-Positive Antibacterial Screening Incorporating Natural Products from Gut Microbiota

The isolation of antibacterially active 4-hydroxysattabacin from Aneurinibacillus aneurinilyticus expands both the compound's bioactivity range and its sourcing provenance beyond the original marine Bacillus sp. B-60 [3]. Antibacterial discovery programs focused on Gram-positive pathogens or gut-microbiota-derived natural products should consider 4-hydroxysattabacin as a screening entry, given its demonstrated inhibitory effect against Bacillus subtilis in disk-diffusion assays [3]. This application scenario is inaccessible to sattabacin and other congeners, which have not been evaluated—let alone validated—in antibacterial assays [3].

Acyloin Natural Product SAR and Chemical Biology Probe Development

The availability of a concise, protecting-group-free asymmetric total synthesis that resolves the absolute configuration of (+)-4-hydroxysattabacin and is explicitly designed for analog preparation makes this compound the preferred entry point for systematic SAR studies across the sattabacin chemotype [4]. Research groups generating probe molecules to investigate acyloin mechanism of action should procure (+)-4-hydroxysattabacin as the parent scaffold, as its synthetic route supports diversification at the aromatic ring, α-hydroxy ketone, and isopentyl side chain, whereas fermentation-derived material constrains the accessible chemical space to naturally occurring congeners [4].

Quote Request

Request a Quote for 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.